2-(4-Chloro-2-fluorophenyl)-2-methyloxirane
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Overview
Description
2-(4-Chloro-2-fluorophenyl)-2-methyloxirane is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)-2-methyloxirane typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2-methyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but lacks the oxirane ring.
4-Chloro-2-fluorophenyl isocyanate: Contains an isocyanate group instead of an oxirane ring.
Uniqueness
2-(4-Chloro-2-fluorophenyl)-2-methyloxirane is unique due to the presence of both the oxirane ring and the chloro and fluoro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8ClFO |
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Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H8ClFO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
SMYVCXQRCINWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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